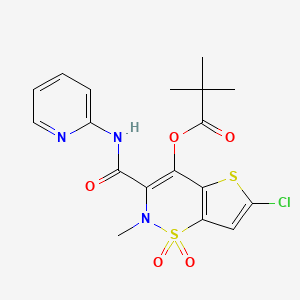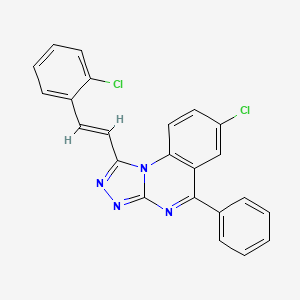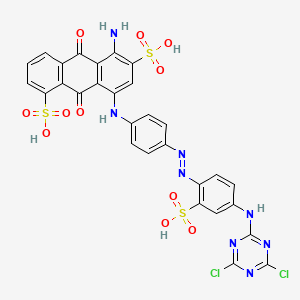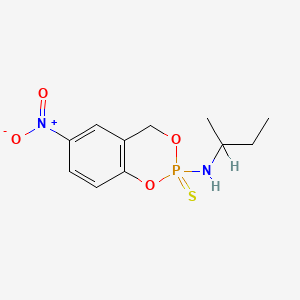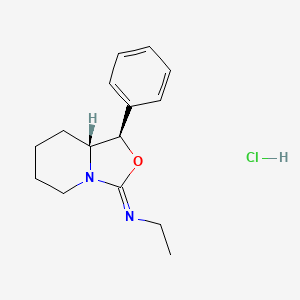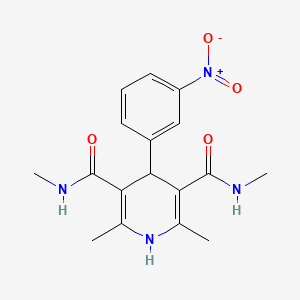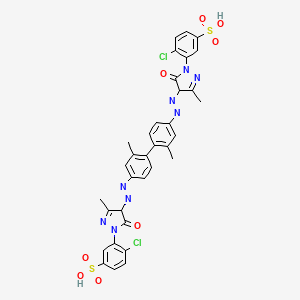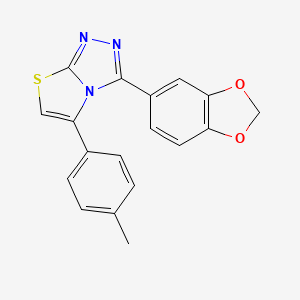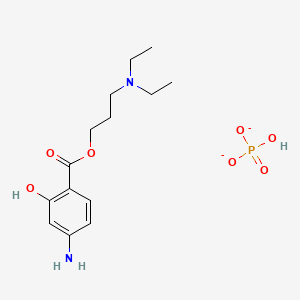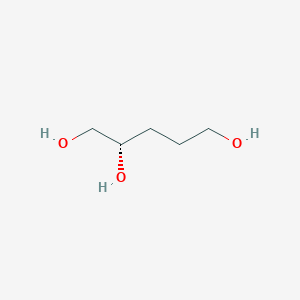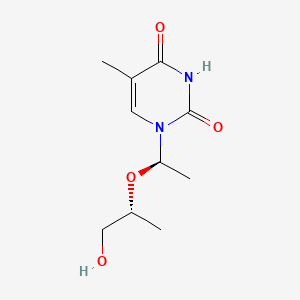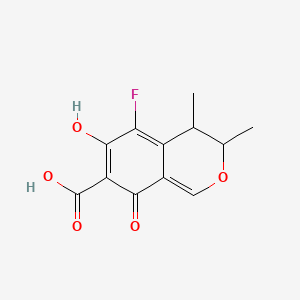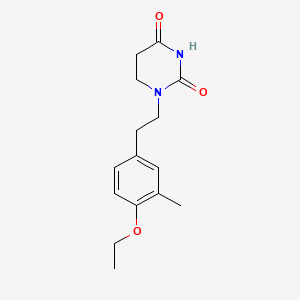
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- is a synthetic organic compound belonging to the pyrimidinedione class This compound is characterized by its unique structure, which includes a pyrimidinedione core and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidinedione core. This intermediate is then subjected to alkylation with 2-(4-ethoxy-3-methylphenyl)ethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-phenylethyl)-: Lacks the ethoxy and methyl substituents on the phenyl ring.
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-methoxyphenyl)ethyl)-: Contains a methoxy group instead of an ethoxy group.
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethylphenyl)ethyl)-: Has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the ethoxy and methyl substituents on the phenyl ring of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
Properties
CAS No. |
88655-24-7 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-[2-(4-ethoxy-3-methylphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-13-5-4-12(10-11(13)2)6-8-17-9-7-14(18)16-15(17)19/h4-5,10H,3,6-9H2,1-2H3,(H,16,18,19) |
InChI Key |
KSDXBUICEIRYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


